2-(1-(4-Chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid
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Overview
Description
2-(1-(4-chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their broad applications in medicinal chemistry, pharmacology, material chemistry, and coordination chemistry . This compound, in particular, combines the pharmacophores of benzoxazole and piperidine, making it a potential candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid involves multiple steps. One of the key steps is the formation of the benzoxazole ring, which can be achieved through the cyclization of appropriate precursors. The piperidine moiety is introduced via a nucleophilic substitution reaction.
A convenient method for the synthesis involves the reaction of 1-(4-chloro-3,5-diethoxybenzyl)piperidin-4-amine with 2-(methylthio)benzo[d]oxazole-5-carboxylic acid under specific conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(1-(4-chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases due to its pharmacophoric properties.
Industry: Used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-(1-(4-chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-chloro-3-ethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulphanamide
- 2-(1-(4-amino-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid
Uniqueness
2-(1-(4-chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid is unique due to the presence of both chloro and diethoxy groups in the benzyl moiety, which can significantly influence its chemical reactivity and biological activity. The combination of benzoxazole and piperidine pharmacophores also enhances its potential therapeutic applications .
Properties
Molecular Formula |
C24H28ClN3O5 |
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Molecular Weight |
473.9 g/mol |
IUPAC Name |
2-[[1-[(4-chloro-3,5-diethoxyphenyl)methyl]piperidin-4-yl]amino]-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C24H28ClN3O5/c1-3-31-20-11-15(12-21(22(20)25)32-4-2)14-28-9-7-17(8-10-28)26-24-27-18-13-16(23(29)30)5-6-19(18)33-24/h5-6,11-13,17H,3-4,7-10,14H2,1-2H3,(H,26,27)(H,29,30) |
InChI Key |
DDDLCIAZEXUUFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1Cl)OCC)CN2CCC(CC2)NC3=NC4=C(O3)C=CC(=C4)C(=O)O |
Origin of Product |
United States |
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